molecular formula C16H12N2O4 B11684998 (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11684998
M. Wt: 296.28 g/mol
InChI Key: DAIAJSOQDQWBAR-UKTHLTGXSA-N
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Description

(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a furan ring, a diazinane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-methylfuran-2-carbaldehyde with 1-phenyl-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl and furan derivatives.

Scientific Research Applications

(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O4/c1-10-7-8-12(22-10)9-13-14(19)17-16(21)18(15(13)20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19,21)/b13-9+

InChI Key

DAIAJSOQDQWBAR-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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